2-Fluoro-N-methylnicotinamide
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Overview
Description
2-Fluoro-N-methylnicotinamide is a fluorinated derivative of nicotinamide, which is an amide derivative of nicotinic acidThe incorporation of fluorine atoms into organic molecules can significantly alter their chemical properties, enhancing metabolic stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-N-methylnicotinamide typically involves the fluorination of nicotinamide derivatives. One common method is the use of N-fluoropyridinium salts, which can be synthesized through the fluorination of pyridine derivatives with fluorine gas in the presence of a non-nucleophilic anion salt . The reaction conditions often require careful control of temperature and pressure to ensure the selective introduction of the fluorine atom.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar fluorination techniques. The use of biocatalysts and synthetic biology strategies is also being explored to make the process more efficient and sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-N-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
2-Fluoro-N-methylnicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved often include modulation of enzymatic activity and receptor signaling, which can result in various therapeutic outcomes .
Comparison with Similar Compounds
1-Methylnicotinamide: A methylated derivative of nicotinamide with similar biological properties.
Nicotinamide Mononucleotide: A nucleotide derivative involved in NAD+ biosynthesis, with significant pharmacological potential.
Uniqueness: 2-Fluoro-N-methylnicotinamide stands out due to the presence of the fluorine atom, which imparts unique chemical and biological properties. This fluorination can enhance metabolic stability, increase binding affinity to biological targets, and improve overall efficacy in therapeutic applications .
Properties
IUPAC Name |
2-fluoro-N-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c1-9-7(11)5-3-2-4-10-6(5)8/h2-4H,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUFAROVWHTRCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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